molecular formula C9H7F3O2 B6291990 2,3,5-Trifluoro-benzoic acid ethyl ester, 97% CAS No. 773135-01-6

2,3,5-Trifluoro-benzoic acid ethyl ester, 97%

Cat. No. B6291990
CAS RN: 773135-01-6
M. Wt: 204.15 g/mol
InChI Key: FRTATVMWLWOVNQ-UHFFFAOYSA-N
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Description

“2,3,5-Trifluoro-benzoic acid ethyl ester” is a chemical compound that is a derivative of benzoic acid . It contains a benzoic acid core with three fluorine atoms and an ethyl ester group attached to the benzene ring . It is a type of ester, which are compounds formed by the reaction of carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of esters like “2,3,5-Trifluoro-benzoic acid ethyl ester” typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . This process is known as esterification . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it is formed .


Chemical Reactions Analysis

Esters, including “2,3,5-Trifluoro-benzoic acid ethyl ester”, can undergo several types of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction is catalyzed by either an acid or a base . Another reaction is reduction, where esters can be reduced to form alcohols or aldehydes depending on the reducing agent .

Mechanism of Action

Target of Action

It’s known that esters, in general, are often used in prodrug design due to their ability to enhance the lipophilicity and cellular uptake of drug molecules .

Mode of Action

As an ester, 2,3,5-Trifluoro-benzoic acid ethyl ester can undergo hydrolysis, a common reaction for esters . This process typically involves the breaking of the ester bond by water in the presence of a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, is noteworthy . This process involves the coupling of organoboron compounds with organic halides or triflates, leading to the formation of a variety of complex organic compounds .

Pharmacokinetics

As an ester, it’s likely to be well-absorbed due to its lipophilic nature, which can enhance its bioavailability .

Result of Action

Its potential role in the suzuki–miyaura coupling reaction suggests that it could contribute to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,5-Trifluoro-benzoic acid ethyl ester. For instance, the hydrolysis of esters is influenced by factors such as pH, temperature, and the presence of catalysts . Moreover, the compound’s role in Suzuki–Miyaura coupling suggests that it could be sensitive to the reaction conditions, including the presence of a palladium catalyst and an appropriate base .

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-5-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl 2,3,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTATVMWLWOVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773135-01-6
Record name Ethyl 2,3,5-trifluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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